3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate

Description

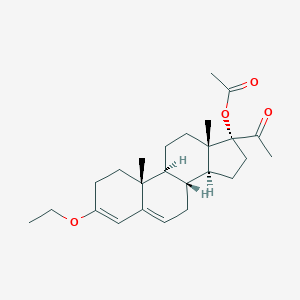

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is a synthetic steroid derivative characterized by an ethoxy group at position 3 and an acetate ester at position 15. Its molecular formula is C₂₄H₃₄O₅, with a molecular weight of 402.53 g/mol (calculated from structural analogs in ). The compound belongs to the pregnadiene family, featuring conjugated double bonds at positions 3,6.

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-28-19-9-12-23(4)18(15-19)7-8-20-21(23)10-13-24(5)22(20)11-14-25(24,16(2)26)29-17(3)27/h7,15,20-22H,6,8-14H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUPBNAYNWZRSJ-RFXJPFPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16319-93-0 | |

| Record name | 17-(Acetyloxy)-3-ethoxypregna-3,5-dien-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16319-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016319930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate involves several steps:

Starting Material: The synthesis begins with 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).

Addition Reaction: The epoxy group reacts with hydrogen bromide to form 16-bromo-17α-hydroxy derivatives.

Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.

Transformation: The 3-keto group and the 4-ene double bond are converted to a 3-hydroxy group and a 3,5-diene structure.

Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.

Hydrolysis: The 3-acetyl group is removed through hydrolysis.

Etherification: The 3-hydroxy group is etherified to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents like chloroform, dichloromethane, and ethyl acetate are commonly used .

Chemical Reactions Analysis

Hydrolysis Reactions

The 17-acetate group undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding alcohol. For example:

-

Reagents/Conditions : Sodium acetate in methanol/water mixtures at 25–30°C.

-

Product : 17-Hydroxy derivative, a precursor for further functionalization .

Table 1: Hydrolysis of 17-Acetate Group

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Ethoxy-17-acetoxy derivative | NaOAc, MeOH/H₂O | 25°C, 1 hour | 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one | 85–90% |

Oxidation Reactions

The conjugated diene system (3,5-diene) is susceptible to oxidation, forming epoxides or ketones depending on the reagent:

-

Epoxidation : Using peracids (e.g., mCPBA) selectively oxidizes the 5,6-double bond to form a 5,6-epoxide .

-

Ketone Formation : Strong oxidants like CrO₃ convert the diene to a 3-keto-4-ene structure .

Table 2: Oxidation Pathways

Substitution Reactions

The 3-ethoxy group participates in nucleophilic substitution, enabling ether cleavage or replacement:

-

Ether Cleavage : HBr in acetic acid removes the ethoxy group, yielding a 3-hydroxy intermediate .

-

Halogenation : Reaction with PCl₅ substitutes the ethoxy group with chlorine .

Table 3: Substitution at the 3-Position

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ether Cleavage | HBr/AcOH | Reflux, 2 hours | 3-Hydroxy derivative | 75% | |

| Chlorination | PCl₅ in CHCl₃ | 40°C, 4 hours | 3-Chloro analog | 68% |

Elimination Reactions

Dehydrohalogenation or dehydrobromination converts halogenated intermediates into dienones:

-

Example : 6-Bromo derivatives treated with LiBr/Li₂CO₃ in acetone/DMF at 80°C yield 4,6-dien-3-one steroids .

Table 4: Elimination to Form Dienones

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Bromo-3-ethoxy derivative | LiBr, Li₂CO₃ | Acetone/DMF, 80°C | 4,6-Dien-3-one steroid | 82.5% |

Formylation and Acylation

The 6-position undergoes formylation via Vilsmeier-Haack reagents (phosgene/DMF), introducing a formyl group:

-

Conditions : Phosgene and DMF in ethylenedichloride at 0–5°C, followed by hydrolysis with NaOAc/MeOH .

Table 5: 6-Formylation Reaction

| Substrate | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Ethoxy-17-acetoxy derivative | Phosgene/DMF | 0–5°C, 1 hour | 6-Formyl-3-ethoxy derivative | 70–75% |

Catalytic Hydrogenation

The 3,5-diene system is reduced to a single bond using hydrogen and palladium catalysts:

-

Conditions : H₂ gas, Pd/C in ethanol at 25°C.

-

Product : 3-Ethoxy-5α-pregnane derivative, a saturated analog .

Stereochemical Considerations

Reactions at the 17-position are stereospecific due to the α-configuration of the acetoxy group. For instance, hydrolysis retains the 17α-hydroxy configuration, critical for maintaining hormonal activity .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate serves as an intermediate in synthesizing various steroidal compounds. Its unique structural attributes allow chemists to modify it further into other biologically active molecules.

Biology

The compound has been studied for its effects on cellular processes and hormone regulation . Research indicates that it may influence pathways involved in steroid hormone signaling, making it a subject of interest for endocrinological studies.

Medicine

In medical research, this compound is investigated for potential therapeutic uses:

- Hormone Replacement Therapy: Its structural similarity to natural hormones suggests possible applications in treating hormonal deficiencies.

- Contraceptives: Due to its progestational properties, it is explored as a candidate for contraceptive formulations.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of steroidal drugs. It also serves as a reference standard in analytical chemistry for quality control and method validation.

Case Studies

- Hormonal Regulation Studies : Research has demonstrated that compounds similar to this compound can modulate estrogen receptor activity in vitro. This suggests potential applications in developing selective estrogen receptor modulators (SERMs).

- Synthesis Pathway Optimization : A study focused on optimizing the synthesis of steroid intermediates highlighted the efficiency of using this compound as a precursor for generating various functionalized steroids through targeted modifications.

Mechanism of Action

The compound exerts its effects by interacting with steroid hormone receptors. It binds to these receptors, altering their conformation and modulating the transcription of target genes. This leads to changes in cellular processes such as growth, differentiation, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate with structurally and functionally related pregnadiene derivatives:

Key Structural and Functional Differences:

Cyano (C₆-CN): Enhances antineoplastic activity by interacting with steroidogenic enzymes like 5α-reductase .

C17 Modifications: Acetate esters (e.g., in MPA, chlormadinone) prolong half-life by resisting rapid hepatic metabolism, making them suitable for sustained-release formulations .

Biological Activity: Chlorinated analogs (e.g., chlormadinone) exhibit stronger anti-androgenic effects due to steric and electronic interactions with hormone receptors . Ethoxy-substituted compounds lack tested activity but may share metabolic pathways with methoxy derivatives, as seen in analytical separations using magnetic ionic liquids .

Biological Activity

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate, commonly referred to as a derivative of medroxyprogesterone acetate, is a synthetic steroid with significant biological activity. This compound is primarily studied for its potential applications in hormone replacement therapy and contraceptive formulations. Understanding its biological activity is crucial for evaluating its therapeutic efficacy and safety profiles.

- Molecular Formula : CHO

- Molecular Weight : 400.55 g/mol

- CAS Number : 16319-93-0

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

The biological activity of this compound is largely attributed to its interaction with progesterone receptors (PR). It acts as a progestin, mimicking the effects of natural progesterone, which is vital for various physiological processes including:

- Regulation of the menstrual cycle.

- Maintenance of pregnancy.

- Modulation of immune responses.

Hormonal Effects

The compound exhibits several hormonal effects:

- Endometrial Regulation : It plays a critical role in preparing the endometrium for implantation and maintaining pregnancy .

- Contraceptive Efficacy : Its progestational activity contributes to contraceptive effects by inhibiting ovulation and altering the uterine lining .

Anti-inflammatory Properties

Research indicates that synthetic progestins like this compound may possess anti-inflammatory properties. This can be beneficial in treating conditions such as endometriosis and other inflammatory disorders related to reproductive health .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Endometrial Response :

- Contraceptive Efficacy Analysis :

- Anti-inflammatory Mechanisms :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves derivatization of precursor steroids (e.g., 17α-hydroxyprogesterone) using acid-catalyzed etherification or acetylation. Key parameters include:

- Solvent selection : Formic acid (HCOOH) or hexafluoroisopropanol (HFIP) for optimal solubility and reactivity .

- Reaction time : 8–12 hours under reflux conditions to achieve ≥60% yield .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

Example protocol from analogous compounds:

| Precursor | Solvent | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| 17α-Hydroxyprogesterone | HCOOH | 8 | 70 | Flash chromatography |

| Medroxyprogesterone 17-acetate | HFIP | 12 | 62 | Flash chromatography |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituents (e.g., ethoxy at C3, acetyloxy at C17). Key peaks for analogous compounds include δ 5.6–5.8 ppm (C5-C6 diene protons) and δ 2.0–2.1 ppm (acetyl methyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO) and rule out impurities.

- Melting Point : Compare observed values (e.g., 212–218°C) with literature to assess purity .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Store in sealed containers at -20°C to prevent degradation; avoid exposure to light/moisture .

- Spill Management : Clean spills with ethanol or acetone, followed by wet wiping to eliminate residues .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced reaction rates .

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl) or enzymatic catalysts for regioselective acetylation .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at peak yield .

Q. What strategies validate the accuracy of analytical methods (e.g., HPLC, NMR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar steroids (e.g., corticosterone derivatives) to confirm peak assignments .

- Calibration Standards : Use certified reference materials (CRMs) for HPLC quantification; establish linearity (R > 0.99) across 0.1–100 µg/mL .

- Repeatability Testing : Perform triplicate analyses to ensure ≤5% relative standard deviation (RSD) .

Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR results)?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors .

- Step 2 : Cross-reference with published spectra (e.g., SDBS Library) to verify peak assignments .

- Step 3 : Employ advanced techniques (e.g., 2D NMR, X-ray crystallography) to resolve structural ambiguities .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Accelerated stability studies show decomposition >5% after 6 months at 25°C vs. <2% at -20°C .

- Solvent Systems : Ethanol or DMSO solutions are stable for ≥2 years at -80°C; avoid aqueous buffers to prevent hydrolysis .

- Light Exposure : UV/Vis monitoring (λ~280 nm) reveals photo-degradation; use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.